molecular formula C14H14N2O2S B2644999 N'-(4-Methylbenzylidene)benzenesulfonohydrazide CAS No. 50626-25-0

N'-(4-Methylbenzylidene)benzenesulfonohydrazide

Cat. No. B2644999
CAS RN: 50626-25-0
M. Wt: 274.34
InChI Key: QLNFPAAQLQIDCN-RVDMUPIBSA-N
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Description

“N’-(4-Methylbenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C14H14N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Crystal Structure and Supramolecular Features The crystal structures of N'-(4-Methylbenzylidene)benzenesulfonohydrazide and its derivatives have been extensively studied to understand their structural and supramolecular features. These studies focus on the effects of substitution on the compound's properties and provide valuable insights into their potential applications in various scientific fields (Salian, Foro, & Gowda, 2018).

Chemical Sensing and Detection The compound has been utilized in the development of chemical sensors. Specifically, it has been employed in the fabrication of ion-selective sensors for detecting specific metal ions such as yttrium (Y3+) and mercury (Hg2+). These sensors demonstrate high sensitivity and selectivity, making them useful in various environmental and industrial applications (Hussain et al., 2017) (Hussain et al., 2017).

Chromium Ion Detection A novel application of the compound involves its use as a selective sensor for chromium ion (Cr3+) detection. The compound was modified and used in a current-voltage (I–V) technique for the selective detection of Cr3+, showcasing its potential in monitoring and managing environmental pollutants (Hussain et al., 2020).

Anticancer Activity Evaluation The derivatives of N'-(4-Methylbenzylidene)benzenesulfonohydrazide have been synthesized and evaluated for their anticancer activity. Studies have shown promising results against various human cancer cell lines, indicating the potential of these compounds in the development of new therapeutic agents (Kumar et al., 2015).

Theoretical Studies and Molecular Structure Analysis The compound and its derivatives have been subject to theoretical studies and molecular structure analysis using various techniques such as NMR, FTIR, and X-ray diffraction. These studies provide a deep understanding of the molecular structure and properties, which is crucial for exploring new applications and improving existing ones (Aydin & Aslan, 2021).

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFPAAQLQIDCN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Methylbenzylidene)benzenesulfonohydrazide

Citations

For This Compound
11
Citations
AR Salian, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The crystal structures of (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide, C13H10ClN3O4S (I), (E)-N′-(2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide, …
Number of citations: 2 scripts.iucr.org
AR Salian, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
(E)-N′-Benzylidene-4-chlorobenzenesulfonohydrazide, C13H11ClN2O2S, (I), and its ortho- and para-methylsubstituted derivatives, C14H13ClN2O2S, namely (E)-4-chloro-N′-(2-…
Number of citations: 3 scripts.iucr.org
AR Salian, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
Two (E)-N′-(p-substituted benzylidene)-4-chlorobenzenesulfonohydrazides, namely, (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide, C13H10Cl2N2O2S, (I), and (E)…
Number of citations: 7 scripts.iucr.org
Y Xu, Q Chen, Y Tian, W Wu, Y You, Z Weng - Tetrahedron Letters, 2020 - Elsevier
A silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles from reaction of various N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate is described. …
Number of citations: 15 www.sciencedirect.com
K Yang, JQ Yang, SH Luo, WJ Mei, JY Lin, JQ Zhan… - Bioorganic …, 2021 - Elsevier
A series of (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivatives have been rationally designed and efficiently synthesized by one-pot reaction with good yields for the first time. This …
Number of citations: 34 www.sciencedirect.com
I Yavari, S Shaabanzadeh - The Journal of Organic Chemistry, 2022 - ACS Publications
The electrooxidation of benzylic C(sp 3 )–H bonds to produce hydrazones as an alternate for conventional pathways has an enormous dignity. Under the aegis of electricity, instead of …
Number of citations: 1 pubs.acs.org
Q Sha, Y Wei - Tetrahedron, 2013 - Elsevier
Base and solvent mediated decomposition of tosylhydrazones was studied. It was found that reaction of tosylhydrazones in CH 3 NO 2 in the presence of 1 equiv of K 2 CO 3 in 90 C …
Number of citations: 25 www.sciencedirect.com
M Ke, Q Song - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and general method for C(sp 2 )–H difluoroalkylation of aldehyde derived hydrazones via a Cu II /B 2 pin 2 -catalyzed reaction between difluoroalkyl bromides and …
Number of citations: 89 pubs.acs.org
MM Guru, PR Thorve, B Maji - The Journal of Organic Chemistry, 2019 - ACS Publications
A sustainable boron-based catalytic approach for chemoselective N-alkylation of primary and secondary aromatic amines and amides with primary, secondary, and tertiary benzylic …
Number of citations: 18 pubs.acs.org
YZ Ji, QX Wu, HJ Li, DH Luo, YC Wu - Synthesis, 2020 - thieme-connect.com
A base-promoted direct synthesis of sulfinates from N-sulfonylhydrazones is described. Various N-sulfonylhydrazones, derived from aldehydes and ketones, are converted into the …
Number of citations: 4 www.thieme-connect.com

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